molecular formula C8H11FN2 B1528431 4-Aminomethyl-3-fluoro-benzylamine CAS No. 1017264-58-2

4-Aminomethyl-3-fluoro-benzylamine

Cat. No. B1528431
CAS RN: 1017264-58-2
M. Wt: 154.18 g/mol
InChI Key: WTBVROLKSYLUAV-UHFFFAOYSA-N
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Description

“4-Aminomethyl-3-fluoro-benzylamine” is a chemical compound with the molecular formula C8H11FN2 and a molecular weight of 154.18 g/mol. It is an important building block for the synthesis of various compounds .


Synthesis Analysis

The synthesis of benzylamines, which includes “4-Aminomethyl-3-fluoro-benzylamine”, involves various methods. One common method is the alkylation of primary amines with primary alkyl halides . Another method involves the reaction of aromatic aldehydes with 2-amino-2-phenylpropanoate salts, which undergoes an efficient decarboxylative transamination under mild conditions .


Chemical Reactions Analysis

Amines, including benzylamines, undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .

Scientific Research Applications

1. Histamine Receptor Antagonism

A study by Apodaca et al. (2003) investigated 4-(Aminoalkoxy)benzylamines for in vitro activity at the human histamine H3 receptor. Some compounds in this series, related to 4-Aminomethyl-3-fluoro-benzylamine, exhibited subnanomolar binding affinities and were identified as antagonists in cell-based models of human histamine H3 receptor activation.

2. Neuroprotective Effect Against MDMA-Induced Neurotoxicity

Li et al. (2010) conducted a study on the neuroprotective effects of fluoxetine against MDMA-induced neurotoxicity using an imaging agent structurally related to 4-Aminomethyl-3-fluoro-benzylamine (Li et al., 2010). This research highlights the potential of compounds structurally similar to 4-Aminomethyl-3-fluoro-benzylamine in understanding and possibly mitigating neurotoxicity.

3. Perovskite Solar Cell Performance Improvement

A bifunctional conjugated organic molecule, similar in structure to 4-Aminomethyl-3-fluoro-benzylamine, was used in the development of perovskite solar cells (Hu et al., 2018). This application demonstrates the compound's potential in enhancing the efficiency and stability of solar cell technology.

4. Fluorogenic Derivatization of Catechols and Amino Phenols

Pennington et al. (2007) explored the use of benzylamine derivatives, similar to 4-Aminomethyl-3-fluoro-benzylamine, for the selective fluorogenic derivatization of catechols and amino phenols (Pennington et al., 2007). This research indicates potential applications in analytical chemistry and biological studies.

5. Synthesis and Characterization of Antitumor Agents

Bradshaw et al. (2002) studied the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related to 4-Aminomethyl-3-fluoro-benzylamine, demonstrating their effectiveness in inhibiting tumor growth (Bradshaw et al., 2002).

Safety and Hazards

The safety data sheet for similar compounds like Benzylamine indicates that it is a combustible liquid and may be corrosive to metals. It causes severe skin burns and eye damage . It is advised to use personal protective equipment and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The reversible reactions of CO2 with amines could provide a possible vehicle for realizing in situ and reversible protection and deprotection sequences in the future . This strategy could be attractive from a green chemistry standpoint.

properties

IUPAC Name

[4-(aminomethyl)-3-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBVROLKSYLUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminomethyl-3-fluoro-benzylamine

Synthesis routes and methods I

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Synthesis routes and methods II

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The starting material 4-aminomethyl-3-fluoro-benzylamine was prepared from 1,4-bis-bromomethyl-2-fluoro-benzene as described for 4-aminomethyl-3-chloro-benzylamine in example 59a
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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